molecular formula C22H21F3N4O3 B6534684 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea CAS No. 1049291-39-5

3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B6534684
CAS No.: 1049291-39-5
M. Wt: 446.4 g/mol
InChI Key: GAOHQVPDCQPJJP-UHFFFAOYSA-N
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Description

The compound 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea is a synthetic organic molecule known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Its complex structure includes several functional groups, such as ethoxy, oxo, and trifluoromethyl, which contribute to its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea can be achieved through multi-step organic synthesis. Key steps typically involve:

  • Formation of the pyridazinone ring: : This involves the condensation of 4-ethoxyphenylhydrazine with an appropriate β-keto ester under acidic conditions to form the pyridazinone intermediate.

  • Alkylation: : The pyridazinone intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

  • Urea formation: : Finally, the alkylated pyridazinone is treated with 4-(trifluoromethyl)phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the aforementioned laboratory-scale synthesis steps for larger-scale production. This would include ensuring efficient reaction conditions, purification processes, and safety protocols to handle large quantities of potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially targeting the ethoxy or urea groups.

  • Reduction: : Reduction reactions might reduce the oxo group to a hydroxyl group.

  • Substitution: : Various substitution reactions could be performed, particularly involving the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride

  • Substitution reagents: : Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

  • Oxidation products: : Conversion to carboxylic acids or aldehydes

  • Reduction products: : Alcohol derivatives

  • Substitution products: : Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

The compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry.

  • Biology: : Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

  • Medicine: : Potential use as a pharmacophore in drug discovery and development, particularly for targeting specific enzymes or receptors.

  • Industry: : Used in the development of new materials or chemical products due to its unique structure and reactivity.

Mechanism of Action

The compound’s mechanism of action can be attributed to its interaction with specific molecular targets:

  • Molecular targets: : May include enzymes, receptors, or DNA, depending on its application.

  • Pathways involved: : Could involve inhibition of enzyme activity, modulation of receptor activity, or interference with DNA replication or transcription.

Comparison with Similar Compounds

When compared to similar compounds, 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea exhibits unique features due to its trifluoromethyl group and pyridazinone ring:

Similar Compounds

  • 3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-methylphenyl]urea

  • 3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea

  • 3-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea

Its uniqueness lies in its specific substitution pattern, which can significantly affect its reactivity and interactions in various applications.

This is just a starting point

Properties

IUPAC Name

1-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3/c1-2-32-18-9-3-15(4-10-18)19-11-12-20(30)29(28-19)14-13-26-21(31)27-17-7-5-16(6-8-17)22(23,24)25/h3-12H,2,13-14H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOHQVPDCQPJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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